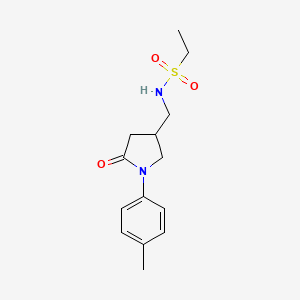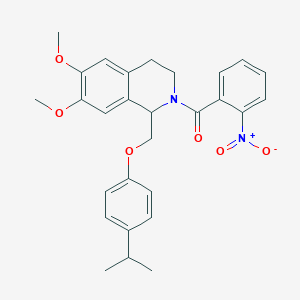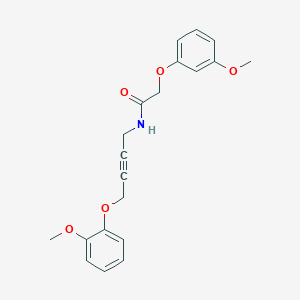![molecular formula C15H17N3S2 B2996661 4-methyl-2-(methylsulfanyl)-7-[3-(methylsulfanyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine CAS No. 338416-20-9](/img/structure/B2996661.png)
4-methyl-2-(methylsulfanyl)-7-[3-(methylsulfanyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-2-(methylsulfanyl)-7-[3-(methylsulfanyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C15H17N3S2 and its molecular weight is 303.44. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-2-(methylsulfanyl)-7-[3-(methylsulfanyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-2-(methylsulfanyl)-7-[3-(methylsulfanyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antifolate Inhibitors and Antitumor Agents
Compounds derived from the pyrrolo[2,3-d]pyrimidine scaffold, including variations with substituted phenylsulfanyl groups, have been synthesized and evaluated as potential inhibitors of thymidylate synthase (TS), a key enzyme in the synthesis of thymidine monophosphate (dTMP). These compounds were explored for their antitumor and antibacterial properties. Notably, certain analogues demonstrated significant potency against human TS, indicating potential as nonclassical antifolate inhibitors with applications in cancer treatment (Gangjee et al., 1996).
Crystal Structure and Molecular Conformation Studies
Investigations into the molecular conformation of compounds containing the pyrrolo[2,3-d]pyrimidine and related structures have revealed insights into their crystal packing and intermolecular interactions. For instance, the study of 4,6-bis(methylsulfanyl)-1-phthalimidopropyl-1H-pyrazolo[3,4-d]pyrimidine showcased an unusual folded conformation, highlighting the potential for diverse chemical behavior and applications based on molecular structure (Avasthi et al., 2003).
Dihydrofolate Reductase Inhibitors
Further research has developed novel nonclassical 2,4-diamino-6-methyl-5-substituted-7H-pyrrolo[2,3-d]pyrimidines as potential inhibitors of dihydrofolate reductase (DHFR), with implications as antitumor agents. The exploration of various substituents on the phenylsulfanyl ring has contributed to the understanding of structural requirements for enzyme inhibition, offering pathways to new cancer therapies (Gangjee, Jain, & Queener, 2005).
Nonlinear Optical Materials
The pyrimidine ring's widespread presence in nature and its importance in biological systems have motivated studies into its derivatives for potential applications in medicine and nonlinear optics (NLO). Research into thiopyrimidine derivatives has explored their electronic, linear, and NLO properties, finding that some compounds exhibit considerable NLO character, recommending them for optoelectronic applications (Hussain et al., 2020).
Synthesis and Reactivity
The synthesis and reactivity of pyrimidinyl sulphones and sulphoxides, including derivatives of the pyrrolo[2,3-d]pyrimidine class, have been thoroughly investigated. These studies provide foundational knowledge for developing new chemical entities with varied applications, ranging from pharmaceuticals to materials science (Brown & Ford, 1967).
Propriétés
IUPAC Name |
4-methyl-2-methylsulfanyl-7-(3-methylsulfanylphenyl)-5,6-dihydropyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3S2/c1-10-13-7-8-18(14(13)17-15(16-10)20-3)11-5-4-6-12(9-11)19-2/h4-6,9H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQJYBVBHXLNGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCN(C2=NC(=N1)SC)C3=CC(=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-2-(methylsulfanyl)-7-[3-(methylsulfanyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-([3,3'-bipyridin]-5-ylmethyl)-2-(1H-indol-3-yl)acetamide](/img/structure/B2996583.png)


![3-(Bromomethyl)-5-(methylsulfanyl)-2,3-dihydroimidazo[1,2-c]quinazoline](/img/structure/B2996586.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide](/img/structure/B2996587.png)





![N-cyclopentyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2996600.png)
